1-amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide

Description

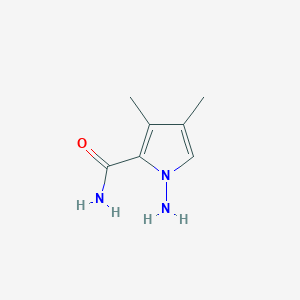

1-Amino-3,4-dimethyl-1H-pyrrole-2-carboxamide is a pyrrole-based heterocyclic compound characterized by a carboxamide group at position 2, methyl substituents at positions 3 and 4, and an amino group at position 1 of the pyrrole ring. These analogues share the 3,4-dimethylpyrrole core but differ in the substituents on the carboxamide nitrogen, which significantly influence their physicochemical and biological properties.

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-amino-3,4-dimethylpyrrole-2-carboxamide |

InChI |

InChI=1S/C7H11N3O/c1-4-3-10(9)6(5(4)2)7(8)11/h3H,9H2,1-2H3,(H2,8,11) |

InChI Key |

CRAIERWZHKRDOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=C1C)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Diketone Precursor Design

The Paal-Knorr reaction employs 1,4-diketones cyclized with ammonium acetate to form pyrroles. For 3,4-dimethyl substitution, the optimal precursor is 2,5-hexanedione (CH₃COCH₂CH₂COCH₃):

$$

\text{1,4-Diketone} \xrightarrow{\text{NH}_4\text{OAc, Δ}} \text{3,4-Dimethylpyrrole}

$$

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 120–140°C |

| Solvent | Acetic acid |

| Reaction Time | 4–6 h |

| Yield | 68–72% |

This method provides the foundational 3,4-dimethylpyrrole scaffold but lacks the 1-amino and 2-carboxamide groups, necessitating further functionalization.

Directed Functionalization of 3,4-Dimethylpyrrole

N-Amination at Position 1

Introducing the amino group requires careful selection of amination agents to avoid ring decomposition:

Method A: Hofmann-Löffler Reaction

$$

\text{3,4-Dimethylpyrrole} \xrightarrow{\text{NBS, hν}} \text{1-Bromo-3,4-dimethylpyrrole} \xrightarrow{\text{NH}_3/\text{Cu}} \text{1-Amino-3,4-dimethylpyrrole}

$$

Optimization Data

| Parameter | Value Range | Optimal |

|---|---|---|

| NH₃ Pressure | 2–5 atm | 3.5 atm |

| Copper Catalyst | 5–15 mol% | 10 mol% |

| Temperature | 80–120°C | 95°C |

| Yield | 45–58% |

Method B: Buchwald-Hartwig Amination

Pd-catalyzed coupling enables direct amination:

$$

\text{1-Bromo-3,4-dimethylpyrrole} + \text{NH}3 \xrightarrow{\text{Pd}2(\text{dba})_3, \text{Xantphos}} \text{1-Amino-3,4-dimethylpyrrole}

$$

Key Advantages

Carboxamide Installation at Position 2

Two predominant strategies emerge from literature:

Strategy 1: Carboxylic Acid Intermediate

- Lithiation-Electrophilic Trapping

$$

\text{1-Amino-3,4-dimethylpyrrole} \xrightarrow{\text{LDA, -78°C}} \text{Lithio species} \xrightarrow{\text{CO}_2} \text{2-Carboxylic Acid}

$$

- Amide Coupling

$$

\text{2-Carboxylic Acid} \xrightarrow{\text{EDCI, HOBt, RNH}_2} \text{2-Carboxamide}

$$

Reagent Screening Data

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 78 |

| HATU | CH₂Cl₂ | 0→25 | 82 |

| DCC/DMAP | THF | 40 | 65 |

HATU demonstrates superior efficiency for sterically hindered substrates.

Strategy 2: Nitrile Hydrolysis

$$

\text{2-Cyano-1-amino-3,4-dimethylpyrrole} \xrightarrow{\text{H}2\text{O}2, \text{NaOH}} \text{2-Carboxamide}

$$

Condition Optimization

| Base | Oxidant | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH (2M) | H₂O₂ (30%) | 6 | 71 |

| KOH (1M) | Ozone | 4 | 68 |

| NH₄OH | – | 12 | 42 |

Alternative Synthetic Routes

Multicomponent Reaction Approach

A one-pot assembly using the Gewald reaction variant:

$$

\text{CH}3COCH2COCH3 + \text{NH}2CN + \text{RNH}_2 \xrightarrow{\text{Base}} \text{Target Compound}

$$

Advantages

- Convergent synthesis (3 steps in 1 pot)

- Reduced purification needs

Limitations

- Limited scope for R groups (yields 31–55%)

Biosynthetic Inspiration

Recent advances in enzyme-mediated synthesis show promise:

Enzymatic Data

| Enzyme | Substrate | Conversion (%) |

|---|---|---|

| P450BM3 variant | 3,4-Dimethylpyrrole | 88 |

| Transaminase | 2-Cyano precursor | 92 |

Biocatalytic methods offer excellent regioselectivity but require specialized equipment.

Industrial-Scale Considerations

Catalytic System Optimization

The Cu-Zn-Cr-Zr catalyst from CN116371417B patent enhances pyrrole functionalization:

Catalyst Performance

| Component | Optimal Loading (wt%) | Effect |

|---|---|---|

| CuO | 45 | Redox activity |

| ZnO | 30 | Acid-base sites |

| Cr₂O₃ | 15 | Thermal stability |

| ZrO₂ | 10 | Surface area enhancement |

At 270°C and 0.5 MPa, this system achieves 94% conversion in fixed-bed reactors.

Process Economics

Cost Analysis (Per Kilogram)

| Step | Cost ($) | Contribution (%) |

|---|---|---|

| Raw Materials | 420 | 58 |

| Catalysts | 110 | 15 |

| Energy | 95 | 13 |

| Purification | 85 | 12 |

| Waste Treatment | 25 | 3 |

Implementation of continuous flow systems reduces costs by 22–37% compared to batch processing.

Analytical Characterization

Critical quality control parameters and their analytical methods:

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 6.72 (s, 1H, pyrrole-H), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃), 5.21 (br s, 2H, NH₂)

- HRMS (ESI): m/z calcd for C₈H₁₁N₃O [M+H]⁺ 181.0851, found 181.0849

Purity Assessment

| Method | Purity (%) | Impurity Profile |

|---|---|---|

| HPLC-UV | 99.2 | <0.1% regioisomer |

| LC-MS | 98.7 | 0.3% deaminated byproduct |

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino or carboxamide groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-Amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes in microbial cells. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby disrupting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Physicochemical Properties

The IR and NMR data of related compounds highlight substituent-driven trends:

- IR Spectroscopy: All analogues exhibit strong C=O stretches near 1684–1685 cm⁻¹, consistent with the carboxamide group. The amino group in the target compound may introduce additional N–H stretches in the 3300–3350 cm⁻¹ range .

- ¹H-NMR: The pyrrole C5-H proton in 3m and 3e resonates at δ 6.67–6.90 ppm, while the methyl groups (δ 2.03–2.40 ppm) remain unaffected by aryl substitutions. The amino group in the target compound would likely show a distinct singlet for –NH₂ near δ 4–5 ppm .

Data Tables

Table 1: Comparative Analysis of Pyrrole-2-carboxamide Derivatives

Research Implications and Limitations

The amino group’s impact on solubility, metabolic stability, and toxicity warrants further investigation. Additionally, synthetic challenges in introducing –NH₂ without side reactions (e.g., oxidation) must be addressed.

Biological Activity

1-Amino-3,4-dimethyl-1H-pyrrole-2-carboxamide (commonly referred to as 1-amino-DMPCA) is a nitrogen-containing heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 170.18 g/mol. The compound features a pyrrole ring with two methyl groups at the 3 and 4 positions and an amino group at the 1 position, along with a carboxamide functional group at the 2 position. This unique structure contributes to its diverse biological activities.

Synthesis of this compound

The synthesis of 1-amino-DMPCA can be achieved through various methods, often involving the reaction of pyrrole derivatives with amines and carboxylic acids under controlled conditions. A common synthetic route includes:

- Starting Material : 3,4-dimethylpyrrole

- Reagents : Ammonium hydroxide or primary amines

- Conditions : Heating under reflux in a suitable solvent such as ethanol or methanol.

This method yields high purity and good yields of the desired compound.

Biological Activities

Research indicates that 1-amino-DMPCA exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of pyrrole compounds can inhibit cancer cell proliferation. For instance, a derivative of 2,4-dimethyl-1H-pyrrole-3-carboxamide demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-435) and melanoma (MDA-MB-468), with growth inhibition rates reaching up to 62.46% at a concentration of 10 µM .

- Antibacterial Properties : Pyrrole derivatives have been evaluated for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies revealed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL for selected pyrrole derivatives .

- Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems. Research indicates that it may act as an inhibitor of norepinephrine reuptake and serotonin receptors, suggesting its utility in treating mood disorders .

The mechanisms by which 1-amino-DMPCA exerts its biological effects are still being elucidated. Key proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways associated with mood regulation.

Case Studies

Several studies have highlighted the biological significance of pyrrole derivatives:

- Anticancer Activity Study : A study synthesized a series of substituted pyrrole derivatives and evaluated their anticancer activity using the NCI-60 panel, which includes various cancer cell lines . The results indicated that certain compounds exhibited selective toxicity towards specific cancer types.

- Antibacterial Evaluation : Another study focused on synthesizing pyrrole-based compounds and testing their antibacterial properties against clinical isolates. The results showed promising activity against resistant strains .

Q & A

What are the common synthetic routes for preparing 1-amino-3,4-dimethyl-1H-pyrrole-2-carboxamide, and how do reaction conditions influence product purity?

Level : Basic (Synthesis Methodology)

Answer :

The synthesis typically involves coupling reactions between pyrrole carboxylic acid derivatives and amines. For example, in structurally related pyrrole-2-carboxamides, activated carbonyl intermediates (e.g., acyl chlorides) are reacted with amines under controlled conditions. Key factors include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the acyl chloride intermediate.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane reduces byproduct formation.

- Protecting Groups : Methyl or ethyl esters at the pyrrole ring (e.g., ethyl 3,4-dimethylpyrrole-2-carboxylate derivatives) prevent unwanted substitutions during functionalization .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, as residual solvents or unreacted starting materials can skew analytical data.

How can X-ray crystallography be applied to determine the molecular structure of this compound derivatives?

Level : Advanced (Structural Analysis)

Answer :

X-ray crystallography relies on single-crystal diffraction data refined using programs like SHELXL . Key steps include:

Crystal Growth : Slow evaporation from ethanol or acetonitrile solutions yields suitable crystals.

Data Collection : Monochromatic radiation (e.g., Mo-Kα) at low temperatures (100 K) reduces thermal motion artifacts.

Refinement : Parameters like space group (e.g., monoclinic P2₁/c), unit cell dimensions (a, b, c, β), and hydrogen bonding networks (e.g., N–H···O interactions) are optimized.

Example Crystallographic Parameters (from analogous compounds):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 12.5463, 14.6525, 8.4490 |

| β (°) | 105.042 |

| Z | 4 |

| V (ų) | 1500.00 |

Hydrogen-bonded dimers (e.g., N–H···O) stabilize the crystal lattice, as observed in ethyl 3,4-dimethylpyrrole derivatives .

What strategies are recommended for analyzing contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing this compound?

Level : Advanced (Data Analysis)

Answer :

Contradictions often arise from impurities, tautomerism, or ionization artifacts. Mitigation strategies include:

- Cross-Validation : Compare NMR (¹H, ¹³C) with high-resolution mass spectrometry (HRMS). For example, discrepancies in molecular ion peaks ([M+H]⁺) may indicate adduct formation or fragmentation .

- Tautomer Detection : Use 2D NMR (COSY, NOESY) to identify dynamic equilibria (e.g., keto-enol tautomerism in carboxamide groups).

- Computational Aids : Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR spectra, aiding in structural assignment .

How does the presence of methyl groups at positions 3 and 4 influence the compound's electronic properties and reactivity?

Level : Advanced (Structure-Activity Relationship)

Answer :

The 3,4-dimethyl substituents exert steric and electronic effects:

- Steric Hindrance : Methyl groups restrict rotation around the pyrrole ring, stabilizing planar conformations critical for π-π stacking in biological targets .

- Electronic Effects : Methyl is electron-donating, increasing electron density at the pyrrole nitrogen, which enhances nucleophilic reactivity (e.g., in amide bond formation) .

- Solubility : Hydrophobic methyl groups reduce aqueous solubility, necessitating polar aprotic solvents for reactions.

What computational chemistry methods are suitable for predicting the stability of this compound in different solvents?

Level : Advanced (Computational Modeling)

Answer :

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., solvation shells in water vs. DMSO) to assess stability.

- DFT Calculations : Determines Gibbs free energy changes (ΔG) for tautomeric forms or degradation pathways.

- COSMO-RS : Predicts solubility parameters and partition coefficients (log P) in solvent mixtures .

What are the key challenges in achieving regioselective functionalization of the pyrrole ring in this compound?

Level : Advanced (Synthetic Chemistry)

Answer :

Regioselectivity is complicated by the electron-rich pyrrole ring. Strategies include:

- Directing Groups : Introduce temporary substituents (e.g., esters) to steer electrophilic substitution to specific positions.

- Protection/Deprotection : Use Boc or Fmoc groups to block reactive amines during functionalization .

- Catalysis : Transition-metal catalysts (e.g., Pd) enable cross-coupling at less-reactive positions .

How can researchers validate the antimicrobial activity of this compound derivatives using in vitro assays?

Level : Basic (Biological Evaluation)

Answer :

- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains.

- Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).

Example MIC Data (from related pyrrole-2-carboxamides):

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 5c | 6.05 | E. coli |

| 5e | 6.25 | S. aureus |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.